EPI-X4

Description

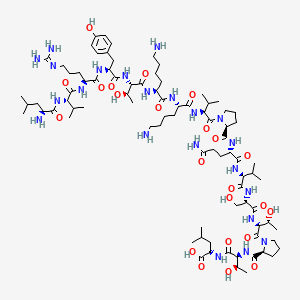

Structure

2D Structure

Properties

Molecular Formula |

C84H144N22O23 |

|---|---|

Molecular Weight |

1830.2 g/mol |

IUPAC Name |

(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C84H144N22O23/c1-41(2)37-51(87)68(113)99-62(43(5)6)77(122)94-54(23-18-34-91-84(89)90)70(115)96-56(39-49-26-28-50(111)29-27-49)73(118)102-65(46(11)108)79(124)95-52(21-14-16-32-85)69(114)92-53(22-15-17-33-86)71(116)101-64(45(9)10)81(126)105-35-19-24-59(105)75(120)93-55(30-31-61(88)112)72(117)100-63(44(7)8)78(123)98-58(40-107)74(119)104-67(48(13)110)82(127)106-36-20-25-60(106)76(121)103-66(47(12)109)80(125)97-57(83(128)129)38-42(3)4/h26-29,41-48,51-60,62-67,107-111H,14-25,30-40,85-87H2,1-13H3,(H2,88,112)(H,92,114)(H,93,120)(H,94,122)(H,95,124)(H,96,115)(H,97,125)(H,98,123)(H,99,113)(H,100,117)(H,101,116)(H,102,118)(H,103,121)(H,104,119)(H,128,129)(H4,89,90,91)/t46-,47-,48-,51+,52+,53+,54+,55+,56+,57+,58+,59+,60+,62+,63+,64+,65+,66+,67+/m1/s1 |

InChI Key |

IWBGWMGGKZBJJF-QQHYOGHPSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)N)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)N3CCCC3C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

Endogenous Peptide Inhibitor of CXCR4 (EPI-X4): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The C-X-C motif chemokine receptor 4 (CXCR4) is a critical mediator of a plethora of physiological processes, and its dysregulation is implicated in a wide array of pathologies, including cancer, inflammatory diseases, and HIV-1 infection. While synthetic antagonists have been developed, the discovery of EPI-X4 (Endogenous Peptide Inhibitor of CXCR4) has unveiled a novel layer of endogenous regulation of the CXCR4/CXCL12 axis. This compound, a 16-amino acid peptide fragment derived from human serum albumin, acts as a specific and potent antagonist of CXCR4. This technical guide provides a comprehensive overview of the discovery, structure, function, and mechanism of action of this compound. It details the experimental methodologies employed in its characterization and presents quantitative data on its activity and that of its optimized derivatives. Furthermore, this guide illustrates key signaling pathways and experimental workflows through detailed diagrams, offering a valuable resource for researchers and professionals in the field of drug development.

Discovery and Origin of this compound

This compound was identified through the screening of a human hemofiltrate-derived peptide library for inhibitors of CXCR4-tropic HIV-1 strains.[1][2] This novel endogenous peptide was found to be a 16-mer fragment of human serum albumin, the most abundant protein in human plasma, corresponding to residues 408-423.[1][3] The generation of this compound from its precursor is a pH-dependent process mediated by aspartic proteases, such as Cathepsin D and E.[1] These enzymes are typically active under acidic conditions, which are often characteristic of inflammatory tissues and the tumor microenvironment, suggesting a localized regulatory role for this compound in pathological states.[1]

Structure and Physicochemical Properties

This compound is a 16-residue peptide with the sequence Leu-Val-Arg-Tyr-Thr-Lys-Lys-Val-Pro-Gln-Val-Ser-Thr-Pro-Thr-Leu (LVRYTKKVPQVSTPTL).[3] Nuclear Magnetic Resonance (NMR) studies have revealed that this compound adopts an unusual lasso-like structure in solution.[2][4] The peptide has a molecular weight of 1830.2 g/mol .[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Amino Acid Sequence | LVRYTKKVPQVSTPTL | [3] |

| Molecular Formula | C84H144N22O23 | [5] |

| Molecular Weight | 1830.2 Da | [5] |

| Structure | Lasso-like | [2][4] |

| Origin | Fragment of human serum albumin (residues 408-423) | [1][3] |

Mechanism of Action and Function

This compound functions as a specific antagonist and an inverse agonist of the CXCR4 receptor.[6][7] It binds with high specificity to the second extracellular loop of CXCR4, a region also involved in the binding of the viral gp120 protein of HIV-1.[1] This binding competitively inhibits the interaction of CXCR4 with its natural ligand, CXCL12 (also known as SDF-1α), thereby blocking downstream signaling pathways.[1][8]

The key functions of this compound include:

-

Inhibition of CXCL12-induced signaling: this compound effectively suppresses both basal and CXCL12-induced CXCR4 signaling.[1] This includes the inhibition of calcium mobilization and receptor internalization.[5]

-

Anti-HIV-1 activity: By binding to CXCR4, this compound prevents the entry of CXCR4-tropic (X4-tropic) HIV-1 strains into host cells.[1][9]

-

Inhibition of cell migration and invasion: this compound blocks the migration and invasion of cancer cells and immune cells towards a CXCL12 gradient, suggesting potential anti-metastatic properties.[1][7][10]

-

Stem cell mobilization: Studies in mice have demonstrated that this compound can mobilize hematopoietic stem and progenitor cells.[1]

-

Anti-inflammatory effects: this compound has shown therapeutic potential in animal models of inflammatory diseases, such as asthma and atopic dermatitis, by inhibiting the recruitment of inflammatory immune cells.[1][7]

-

Inverse agonism: this compound can reduce the basal signaling activity of the CXCR4 receptor even in the absence of its ligand, CXCL12.[7]

Quantitative Data on this compound and its Derivatives

Several derivatives of this compound have been developed to improve its potency and pharmacokinetic properties. Key derivatives include WSC02 and JM#21.

Table 2: In Vitro Activity of this compound and its Derivatives

| Compound | Target | Assay | IC50 | Reference |

| This compound | CXCR4 | Inhibition of X4-tropic HIV-1 | 8.6 µM | [9][11] |

| This compound | CXCR4 | Antibody (12G5) Competition (Ghost-CXCR4 cells) | 1186 ± 307 nM | [12] |

| This compound | CXCR4 | Antibody (12G5) Competition (Jurkat cells) | 489 ± 88 nM | [12] |

| WSC02 | CXCR4 | Antibody (12G5) Competition | ~30-fold more potent than this compound | [8] |

| JM#21 | CXCR4 | Antibody (12G5) Competition (Ghost-CXCR4 cells) | 183 nM | [12] |

| JM#21 | CXCR4 | Antibody (12G5) Competition (Jurkat cells) | 136 nM | [12] |

| JM#21 | CXCR4 | Inhibition of CXCL12-mediated signaling | >100-fold more potent than this compound | [6] |

| JM#21 | CXCR4 | Inhibition of cancer cell migration | ~1500-fold more potent than this compound | [6] |

Role in Disease and Therapeutic Potential

The dysregulation of the CXCR4/CXCL12 axis is a hallmark of numerous diseases, positioning this compound and its derivatives as promising therapeutic candidates.

-

Cancer: Elevated CXCR4 expression is observed in many cancers and is associated with tumor growth, invasion, metastasis, and neoangiogenesis.[1] this compound and its derivatives have been shown to inhibit the migration of cancer cells and have demonstrated anti-tumor efficacy in preclinical models of pancreatic cancer and lymphoma.[1][13]

-

Inflammatory Diseases: The CXCR4/CXCL12 pathway plays a crucial role in the recruitment of inflammatory cells. This compound has shown therapeutic efficacy in mouse models of allergic airway inflammation and atopic dermatitis.[1][7]

-

HIV-1 Infection: As a CXCR4 antagonist, this compound effectively blocks the entry of X4-tropic HIV-1 strains, which are often associated with disease progression.[1][9]

-

WHIM Syndrome: This rare primary immunodeficiency is caused by gain-of-function mutations in the CXCR4 gene.[14] While not directly studied with this compound, the principle of CXCR4 antagonism is the primary therapeutic strategy for this syndrome.[14][15]

-

Biomarker: Elevated levels of this compound have been detected in the urine of patients with inflammatory kidney diseases, suggesting its potential as a disease biomarker.[2][16]

Experimental Protocols

Screening for CXCR4 Antagonists using a Peptide Library

The discovery of this compound involved a multi-step screening process of a human hemofiltrate-derived peptide library.[2]

CXCR4 Binding Affinity Assessment: Antibody Competition Assay

This assay quantifies the binding affinity of a ligand (e.g., this compound) to CXCR4 by measuring its ability to compete with a labeled monoclonal antibody that binds to a known epitope on the receptor.[6][8]

Methodology:

-

Cell Preparation: Use cells expressing CXCR4 on their surface (e.g., 293T cells transfected with a CXCR4 expression vector, or Jurkat cells with endogenous expression).[6][8]

-

Incubation: Incubate the cells with serial dilutions of the test peptide (e.g., this compound or its derivatives) in the presence of a constant concentration of a fluorescently labeled anti-CXCR4 antibody (e.g., clone 12G5).[6]

-

Washing: Wash the cells to remove unbound peptide and antibody.

-

Flow Cytometry Analysis: Analyze the cells using a flow cytometer to measure the fluorescence intensity, which corresponds to the amount of bound antibody.

-

Data Analysis: Plot the fluorescence intensity against the peptide concentration. The IC50 value, representing the concentration of the peptide that inhibits 50% of the antibody binding, is calculated using non-linear regression.[6]

Site-Directed Mutagenesis for Binding Site Identification

This technique is used to identify specific amino acid residues in the CXCR4 receptor that are crucial for the binding of this compound.[8]

Methodology:

-

Mutagenesis: Introduce single point mutations into the coding sequence of the CXCR4 gene using a site-directed mutagenesis kit.

-

Cloning and Transfection: Clone the mutated CXCR4 sequences into an expression vector (e.g., an IRES-eGFP vector to monitor transfection efficiency) and transfect them into a cell line with low endogenous CXCR4 expression (e.g., 293T cells).[6][8]

-

Expression Analysis: Confirm the surface expression of the mutated CXCR4 receptors, for instance, by flow cytometry using an antibody that binds to a different epitope than the one potentially affected by the mutation.[8]

-

Binding Assay: Perform an antibody competition assay (as described in 6.2) to determine the binding affinity (IC50) of this compound to each of the CXCR4 mutants.[6][8]

-

Analysis: A significant increase in the IC50 value for a particular mutant compared to the wild-type receptor indicates that the mutated residue is important for this compound binding.[8]

Conclusion and Future Directions

This compound represents a paradigm shift in our understanding of CXCR4 regulation, highlighting the existence of endogenous mechanisms to control this critical signaling pathway. Its discovery has opened new avenues for the development of novel therapeutics targeting CXCR4-related diseases. The rational design of this compound derivatives with improved potency and stability has already shown promising results in preclinical models. Future research should focus on further elucidating the physiological and pathophysiological roles of this compound, exploring its full therapeutic potential in clinical settings, and developing strategies for its delivery and targeted action. The continued investigation of this endogenous peptide and its derivatives holds great promise for the generation of safer and more effective treatments for a wide range of human diseases.

References

- 1. This compound, a novel endogenous antagonist of CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and characterization of an endogenous CXCR4 antagonist [pubmed.ncbi.nlm.nih.gov]

- 3. This compound (Cytokines & Cells Encyclopedia - COPE) [copewithcytokines.de]

- 4. rcsb.org [rcsb.org]

- 5. caymanchem.com [caymanchem.com]

- 6. Computational modeling and experimental validation of the this compound/CXCR4 complex allows rational design of small peptide antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An optimized derivative of an endogenous CXCR4 antagonist prevents atopic dermatitis and airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. This compound, a CXCR4 antagonist inhibits tumor growth in pancreatic cancer and lymphoma models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pathogenesis, diagnosis and therapeutic strategies in WHIM syndrome immunodeficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | CXCR4 antagonism ameliorates leukocyte abnormalities in a preclinical model of WHIM syndrome [frontiersin.org]

- 16. iscabiochemicals.com [iscabiochemicals.com]

EPI-X4 Mechanism of Action in CXCR4 Signaling: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Introduction

The C-X-C motif chemokine receptor 4 (CXCR4) is a G-protein coupled receptor (GPCR) that plays a pivotal role in a multitude of physiological processes, including immune response, hematopoiesis, and organ development.[1][2] Its sole natural ligand is the chemokine CXCL12 (also known as Stromal Cell-Derived Factor-1, SDF-1).[3][4] The dysregulation of the CXCR4/CXCL12 signaling axis is implicated in various pathologies, including numerous cancers, inflammatory disorders, and autoimmune diseases.[2][3] Furthermore, CXCR4 serves as a primary co-receptor for the entry of HIV-1 into host cells.[2]

Recently, a novel endogenous regulator of this axis was identified: EPI-X4 (Endogenous Peptide Inhibitor of CXCR4) .[1] this compound is a 16-amino acid peptide fragment derived from human serum albumin, generated by pH-regulated proteases such as cathepsin D in acidic environments often found at sites of inflammation or within tumors.[1][2] This guide provides an in-depth technical overview of this compound's mechanism of action, its molecular interactions with CXCR4, quantitative activity data, and the key experimental protocols used for its characterization.

The CXCR4/CXCL12 Signaling Axis

Upon binding of CXCL12, CXCR4 undergoes a conformational change that triggers intracellular signaling through two primary pathways:

-

G-protein Dependent Pathway: CXCR4 couples primarily to the inhibitory G-protein, Gαi. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the activation of downstream cascades, including the Phosphoinositide 3-kinase (PI3K)/AKT and the Mitogen-activated protein kinase (MAPK)/ERK pathways.[4][5][6] These pathways are crucial for cell survival, proliferation, and migration.[7][8]

-

G-protein Independent (β-Arrestin) Pathway: Following ligand binding, CXCR4 is phosphorylated by GPCR kinases (GRKs). This phosphorylation recruits β-arrestins, which sterically hinder further G-protein coupling (desensitization) and promote the internalization of the receptor, thereby terminating the signal.[7][8] β-arrestin can also act as a scaffold for other signaling molecules, including components of the ERK pathway.[7][8]

This compound: A Dual-Action Endogenous Regulator

This compound modulates CXCR4 activity through a dual mechanism, acting as both a competitive antagonist and an inverse agonist.[1][9] This distinguishes it from many synthetic antagonists, such as AMD3100.[2]

-

Competitive Antagonism: this compound physically binds to CXCR4 and directly blocks the binding of the natural ligand, CXCL12.[1][3] This prevents the CXCL12-induced conformational changes necessary for receptor activation, thereby inhibiting all downstream signaling cascades responsible for cell migration, proliferation, and survival.[9][10]

-

Inverse Agonism: Uniquely, this compound can reduce the basal, ligand-independent signaling activity of CXCR4.[1][9][11] This is particularly significant in diseases driven by activating mutations of CXCR4 (e.g., Waldenström's macroglobulinemia), where the receptor is constitutively active even in the absence of CXCL12.[1]

Molecular Interactions and Binding

Computational modeling and mutagenesis studies have revealed that this compound binds to a distinct site on the CXCR4 receptor.

-

Binding Pocket: this compound interacts primarily with the "minor binding pocket" of CXCR4.[3][9][12] In contrast, the well-known antagonist AMD3100 interacts with the "major binding pocket".[9]

-

Key Residues: The interaction is mediated mainly by the first seven N-terminal amino acids of this compound.[3][9][13] The N-terminal leucine (L1) of this compound is critical; its deletion or mutation renders the peptide inactive.[3] This N-terminal region inserts into the hydrophobic cavity of the minor pocket, forming a salt bridge with residue D97 of CXCR4.[1] The binding also involves the second extracellular loop (ECL2) of the receptor.[2][11]

Quantitative Analysis of this compound Activity

The efficacy of this compound and its rationally designed derivatives has been quantified using various cellular assays. The derivatives WSC02 and JM#21 were developed to improve potency and have shown significantly enhanced activity compared to the native peptide.[3][12]

Table 1: Inhibitory Potency (IC₅₀) of this compound and Derivatives

| Compound | Assay Type | Cell Line | IC₅₀ Value | Reference(s) |

|---|---|---|---|---|

| This compound (Wild-Type) | HIV-1 Inhibition | - | ~5.9 µM | [14] |

| Cell Migration | SupT1 | 681.6 µmol/L | [14] | |

| WSC02 | HIV-1 Inhibition | - | 254 nM | [14] |

| Cell Migration | SupT1 | 15.8 µmol/L | [14] | |

| Relative Potency | - | ~30-fold > this compound | [1] | |

| JM#21 | 12G5 Antibody Competition | Ghost-CXCR4 | 183 nM | [11][15] |

| 12G5 Antibody Competition | Jurkat | 136 nM | [11][15] | |

| Cell Migration | SupT1 | 0.48 µmol/L | [14] | |

| ERK Phosphorylation | SupT1 | 1.5 µmol/L | [14] | |

| AKT Phosphorylation | SupT1 | 2.6 µmol/L | [14] |

| | Relative Potency | - | ~1500-fold > this compound (Migration) |[3] |

A significant challenge for the therapeutic application of this compound derivatives is their limited stability in plasma due to degradation by aminopeptidases.[13]

Table 2: Plasma Stability of this compound and Derivatives

| Compound | Plasma Half-life (Functional Assay) | Reference(s) |

|---|---|---|

| This compound WSC02 | ~9 minutes | [12][16] |

| This compound JM#21 | ~6 minutes |[11][12][16] |

Note: Studies show that degradation occurs exclusively from the N-terminus.[5][13] Research is ongoing to improve stability by modifying this region.[13]

Key Experimental Protocols

The characterization of this compound's mechanism of action relies on several key in vitro assays.

Antibody Competition Assay for Receptor Binding

This flow cytometry-based assay is the primary method for quantifying the binding affinity of a ligand to CXCR4. It measures the ability of a test compound (e.g., this compound) to compete with a fluorescently-labeled monoclonal antibody (clone 12G5), which binds to a known epitope on the second extracellular loop of CXCR4.[1][11]

Methodology:

-

Cell Preparation: Use a cell line expressing high levels of CXCR4 (e.g., Jurkat, SupT1, or transfected 293T cells).

-

Incubation: Incubate the cells with a constant, sub-saturating concentration of the 12G5 antibody in the presence of serially diluted concentrations of the test compound.

-

Staining: If the primary antibody is not directly conjugated, wash the cells and add a fluorescently-labeled secondary antibody.

-

Analysis: Analyze the cells using a flow cytometer. The mean fluorescence intensity (MFI) of the cell population will decrease as the concentration of the competing test compound increases.

-

Calculation: Plot the MFI against the log of the compound concentration and use non-linear regression to calculate the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the antibody binding.

Chemotaxis (Cell Migration) Assay

This assay measures the functional ability of an antagonist to inhibit cell migration towards a CXCL12 gradient.

Methodology:

-

Setup: Use a Boyden chamber or Transwell plate with a porous membrane separating an upper and lower chamber.

-

Loading: Add media containing CXCL12 to the lower chamber. Pre-incubate CXCR4-expressing cells (e.g., SupT1) with various concentrations of the antagonist (this compound) and then add them to the upper chamber.

-

Incubation: Allow cells to migrate through the membrane towards the CXCL12 chemoattractant for several hours.

-

Quantification: Count the number of cells that have migrated to the lower chamber, typically by lysing the cells and using a fluorescent DNA-binding dye or by direct cell counting via flow cytometry.

-

Analysis: Determine the IC₅₀ for migration inhibition by plotting the percentage of migrated cells against the antagonist concentration.[17]

Phospho-Flow Cytometry for Downstream Signaling

This technique quantifies the inhibition of CXCL12-induced intracellular signaling pathways by measuring the phosphorylation status of key proteins like ERK and AKT.

Methodology:

-

Cell Treatment: Starve CXCR4-expressing cells to reduce basal signaling. Pre-incubate the cells with the antagonist for a short period.

-

Stimulation: Stimulate the cells with a known concentration of CXCL12 for a brief period (e.g., 2 minutes) to induce peak phosphorylation.[14]

-

Fixation & Permeabilization: Immediately stop the reaction by fixing the cells (e.g., with paraformaldehyde) and then permeabilize the cell membranes to allow antibody entry.

-

Staining: Stain the cells with fluorescently-labeled antibodies specific to the phosphorylated forms of the target proteins (e.g., anti-pERK, anti-pAKT).

-

Analysis: Analyze the stained cells by flow cytometry to measure the MFI, which corresponds to the level of protein phosphorylation. Calculate the IC₅₀ for the inhibition of signaling.[14]

Conclusion

This compound is a first-in-class endogenous peptide regulator of the CXCR4/CXCL12 axis. Its unique dual mechanism as both a competitive antagonist and an inverse agonist provides a powerful and highly specific means of dampening CXCR4 signaling.[1][2] By binding to the minor pocket of the receptor, this compound effectively blocks CXCL12-mediated signaling and cellular responses while also suppressing ligand-independent receptor activity.[3][9] While its native form has limited therapeutic potential due to poor plasma stability, rationally designed derivatives like JM#21 demonstrate significantly enhanced potency.[3][18] These findings establish this compound and its optimized analogs as promising therapeutic leads for a wide range of CXCR4-associated diseases, including cancer, HIV, and chronic inflammatory conditions.[3][10][19]

References

- 1. Computational modeling and experimental validation of the this compound/CXCR4 complex allows rational design of small peptide antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a novel endogenous antagonist of CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. abeomics.com [abeomics.com]

- 5. CXCL12/CXCR4 signaling-mediated ERK1/2 activation in spinal cord contributes to the pathogenesis of postsurgical pain in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CXCR4 hyperactivation cooperates with TCL1 in CLL development and aggressiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]

- 8. The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Targeting of CXCR4 by the Naturally Occurring CXCR4 Antagonist this compound in Waldenström’s Macroglobulinemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of a New Class of CXCR4-Targeting Radioligands Based on the Endogenous Antagonist this compound for Oncological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Advanced this compound Derivatives Covalently Bind Human Serum Albumin Resulting in Prolonged Plasma Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. An optimized derivative of an endogenous CXCR4 antagonist prevents atopic dermatitis and airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Advanced this compound Derivatives Covalently Bind Human Serum Albumin Resulting in Prolonged Plasma Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Biological and mutational analyses of CXCR4–antagonist interactions and design of new antagonistic analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. An optimized derivative of an endogenous CXCR4 antagonist prevents atopic dermatitis and airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Targeting of CXCR4 by the Naturally Occurring CXCR4 Antagonist this compound in Waldenström's Macroglobulinemia - PubMed [pubmed.ncbi.nlm.nih.gov]

EPI-X4: An Endogenous Antagonist of the CXCR4 Receptor Derived from Human Serum Albumin

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

EPI-X4, an endogenous peptide inhibitor of the C-X-C chemokine receptor type 4 (CXCR4), represents a fascinating intersection of protein fragmentation and cellular signaling. Discovered as a 16-amino acid fragment of the highly abundant human serum albumin (HSA), this compound has emerged as a key player in modulating the CXCR4/CXCL12 signaling axis. This axis is critically involved in a myriad of physiological and pathological processes, including hematopoiesis, immune responses, inflammation, and cancer metastasis. Dysregulation of CXCR4 signaling is a hallmark of numerous diseases, making it a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of this compound, from its origins and mechanism of action to detailed experimental protocols and quantitative data, tailored for researchers and professionals in drug development.

The Genesis of a Bioactive Peptide: From Albumin to this compound

This compound is not a primary gene product but rather a cryptic peptide released from HSA through proteolytic cleavage. This process is catalyzed by aspartic proteases, such as Cathepsin D and E, and is notably favored under acidic conditions, often found in inflammatory microenvironments and tumor tissues. The discovery of this compound originated from the screening of a human hemofiltrate-derived peptide library for inhibitors of CXCR4-tropic HIV-1 strains, highlighting its potent antagonistic properties.

Mechanism of Action: Antagonizing and Inversely Agonizing CXCR4

This compound exerts its biological effects by directly binding to the CXCR4 receptor, a G protein-coupled receptor (GPCR). This binding is specific and occurs at the second extracellular loop of CXCR4, effectively blocking the interaction of its cognate ligand, CXCL12 (also known as SDF-1α). By preventing CXCL12 binding, this compound inhibits the downstream signaling cascades that are crucial for cell migration, proliferation, and survival. Furthermore, this compound has been shown to act as an inverse agonist, meaning it can reduce the basal signaling activity of the CXCR4 receptor even in the absence of CXCL12.

The logical workflow from the generation of this compound to its ultimate cellular effects is depicted in the following diagram:

Caption: Logical workflow of this compound from generation to cellular effects.

Key Signaling Pathways Modulated by this compound

The antagonism of the CXCR4/CXCL12 axis by this compound leads to the inhibition of several critical downstream signaling pathways that regulate fundamental cellular processes.

Caption: CXCR4 signaling pathway and its inhibition by this compound.

Quantitative Data: Binding Affinity and Inhibitory Potency

The efficacy of this compound and its derivatives has been quantified through various in vitro assays, primarily determining their half-maximal inhibitory concentration (IC50) for CXCR4 binding and function.

| Compound | Description | IC50 (CXCR4 Binding) | Reference(s) |

| This compound | Endogenous 16-mer peptide fragment of HSA. | ~8.6 µM | |

| WSC02 | Optimized 12-mer derivative of this compound. | ~345 nM | |

| JM#21 | Further optimized 12-mer derivative of this compound. | ~136-298 nM |

Detailed Experimental Protocols

CXCR4 Antibody Competition Assay

This assay is used to determine the binding affinity of this compound and its derivatives to the CXCR4 receptor by measuring their ability to compete with a fluorescently labeled anti-CXCR4 antibody.

Materials:

-

CXCR4-expressing cells (e.g., Jurkat, SupT1, or 293T cells transfected with CXCR4)

-

This compound or its derivatives

-

APC-conjugated anti-human CXCR4 antibody (clone 12G5)

-

Phosphate-buffered saline (PBS)

-

Fetal calf serum (FCS)

-

96-well V-bottom plates

-

Flow cytometer

Protocol:

-

Cell Preparation: Harvest CXCR4-expressing cells and wash them with PBS. Resuspend the cells in PBS containing 1% FCS to a final concentration of 1 x 10^6 cells/mL.

-

Compound Dilution: Prepare serial dilutions of this compound or its derivatives in PBS.

-

Competition Reaction: In a 96-well V-bottom plate, add 50 µL of the cell suspension to each well. Add 50 µL of the diluted compound or PBS (for control) to the respective wells.

-

Antibody Addition: Immediately add a constant concentration of APC-conjugated anti-CXCR4 antibody (clone 12G5) to each well. The final antibody concentration should be predetermined to be in the linear range of the binding curve.

-

Incubation: Incubate the plate at 4°C for 2 hours in the dark.

-

Washing: Wash the cells twice with cold PBS to remove unbound antibody. Centrifuge the plate at 300 x g for 5 minutes between washes.

-

Flow Cytometry Analysis: Resuspend the cells in PBS and acquire data on a flow cytometer. Measure the mean fluorescence intensity (MFI) of the APC signal for each sample.

-

Data Analysis: The MFI is plotted against the logarithm of the compound concentration. The IC50 value is determined by fitting the data to a four-parameter logistic curve.

Transwell Migration Assay

This assay assesses the ability of this compound to inhibit CXCL12-induced cell migration.

Materials:

-

CXCR4-expressing cancer cells (e.g., MDA-MB-231 breast cancer cells)

-

Transwell inserts (8.0 µm pore size) for 24-well plates

-

Serum-free cell culture medium

-

Recombinant human CXCL12

-

This compound or its derivatives

-

Calcein-AM or similar cell viability stain

-

Fluorescence plate reader

Protocol:

-

Cell Preparation: Culture CXCR4-expressing cells to 80-90% confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.

-

Chemoattractant Preparation: Prepare a solution of CXCL12 in serum-free medium at a concentration of 100 ng/mL.

-

Assay Setup: Add 600 µL of the CXCL12 solution to the lower chamber of the 24-well plate. For the negative control, add 600 µL of serum-free medium.

-

Inhibitor Treatment: Pre-incubate the cell suspension with various concentrations of this compound or its derivatives for 30 minutes at 37°C.

-

Cell Seeding: Add 100 µL of the treated cell suspension to the upper chamber of the Transwell inserts.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-16 hours, depending on the cell type.

-

Quantification of Migrated Cells:

-

Remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol and stain with a solution such as Crystal Violet.

-

Alternatively, for a fluorescence-based readout, add Calcein-AM to the lower chamber and incubate for 30-60 minutes.

-

-

Data Analysis:

-

For Crystal Violet staining, count the number of migrated cells in several microscopic fields and calculate the average.

-

For the fluorescence-based method, measure the fluorescence intensity in the lower chamber using a plate reader. The results are expressed as the percentage of migration relative to the control (CXCL12 alone).

-

In Vivo Hematopoietic Stem Cell Mobilization in Mice

This protocol evaluates the capacity of this compound to mobilize hematopoietic stem and progenitor cells (HSPCs) from the bone marrow into the peripheral blood.

Materials:

-

C57BL/6 mice (8-12 weeks old)

-

This compound or its derivatives

-

Sterile saline

-

Heparin or EDTA for blood collection

-

FACS buffer (PBS with 2% FCS)

-

Antibodies for HSPC staining (e.g., anti-c-Kit, anti-Sca-1, and lineage markers)

-

Flow cytometer

Protocol:

-

Compound Administration: Administer this compound or its derivatives to mice via subcutaneous (s.c.) or intraperitoneal (i.p.) injection. A typical dose might range from 1 to 10 mg/kg.

-

Blood Collection: At various time points after injection (e.g., 1, 2, 4, and 6 hours), collect peripheral blood from the mice via retro-orbital bleeding or tail vein sampling into tubes containing an anticoagulant.

-

Red Blood Cell Lysis: Lyse the red blood cells using a lysis buffer.

-

Cell Staining: Wash the remaining white blood cells with FACS buffer and stain with a cocktail of fluorescently labeled antibodies to identify HSPCs (e.g., Lineage-negative, Sca-1-positive, c-Kit-positive; LSK cells).

-

Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer and quantify the number of HSPCs per microliter of blood.

-

Data Analysis: Compare the number of circulating HSPCs in the treated groups to the vehicle-treated control group.

Ovalbumin-Induced Allergic Airway Inflammation Mouse Model

This model is used to assess the therapeutic potential of this compound in an in vivo model of asthma.

Materials:

-

BALB/c mice (6-8 weeks old)

-

Ovalbumin (OVA)

-

Aluminum hydroxide (Alum)

-

This compound or its derivatives

-

Intranasal or intratracheal delivery device

-

Reagents for bronchoalveolar lavage (BAL) and lung histology

Protocol:

-

Sensitization: Sensitize the mice by i.p. injection of 20 µg of OVA emulsified in 2 mg of alum in saline on days 0 and 14.

-

Challenge: On days 24, 25, and 26, challenge the mice with an intranasal or intratracheal administration of 1% OVA in saline.

-

Treatment: Administer this compound or its derivatives to the mice, for example, by intranasal instillation, prior to each OVA challenge.

-

Endpoint Analysis (24-48 hours after the last challenge):

-

Bronchoalveolar Lavage (BAL): Perform a BAL to collect airway inflammatory cells. Perform differential cell counts to quantify eosinophils, neutrophils, and lymphocytes.

-

Lung Histology: Perfuse the lungs and fix them in formalin. Embed the tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammation and with Periodic acid-Schiff (PAS) to assess mucus production.

-

Cytokine Analysis: Measure the levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid by ELISA.

-

-

Data Analysis: Compare the inflammatory parameters in the this compound-treated group with the OVA-challenged control group.

Conclusion

This compound stands as a testament to the hidden bioactivity within the human proteome. As a naturally occurring antagonist of the well-validated drug target CXCR4, it holds significant promise for the development of novel therapeutics for a range of diseases, from cancer to chronic inflammatory conditions. The continuous efforts to generate optimized derivatives with improved pharmacokinetic properties further enhance its translational potential. The detailed methodologies and quantitative data presented in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to explore and harness the therapeutic potential of this intriguing peptide.

The Endogenous CXCR4 Antagonist EPI-X4: A Novel Regulator in Inflammatory Diseases

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The chemokine receptor CXCR4 and its ligand CXCL12 are central players in a multitude of physiological processes, and their dysregulation is a hallmark of numerous inflammatory diseases. EPI-X4, an endogenous peptide derived from human serum albumin, has emerged as a highly specific antagonist and inverse agonist of CXCR4, representing a promising therapeutic target. This technical guide provides a comprehensive overview of the role of this compound in inflammatory diseases, its mechanism of action, and the therapeutic potential of its optimized derivatives. Detailed experimental protocols, quantitative data from key studies, and visualizations of relevant signaling pathways are presented to facilitate further research and drug development in this area.

Introduction: The CXCL12/CXCR4 Axis and the Discovery of this compound

The CXCL12/CXCR4 signaling axis is critically involved in immune cell trafficking, hematopoiesis, and tissue regeneration. However, aberrant activation of this axis contributes to the pathogenesis of various inflammatory conditions, including atopic dermatitis, asthma, rheumatoid arthritis, and inflammatory bowel disease, by promoting the recruitment and retention of inflammatory cells at sites of inflammation.[1][2]

This compound, a 16-amino acid peptide, was identified as a natural antagonist of CXCR4.[3][4] It is generated by the proteolytic cleavage of human serum albumin under acidic conditions, which are often found in inflammatory microenvironments.[4] this compound specifically binds to CXCR4, thereby inhibiting CXCL12-induced signaling and subsequent cellular responses, such as migration of immune cells.[1][3] Furthermore, this compound also acts as an inverse agonist, reducing the basal signaling activity of the receptor.[1]

Mechanism of Action: Antagonism of CXCR4 Signaling

This compound exerts its anti-inflammatory effects by directly interfering with the CXCL12/CXCR4 signaling cascade. Upon binding to CXCR4, CXCL12 triggers a conformational change in the receptor, leading to the activation of intracellular signaling pathways that are crucial for cell migration and survival.

G-protein Dependent Signaling

CXCR4 is a G-protein coupled receptor (GPCR). CXCL12 binding leads to the activation of the Gαi subunit, which in turn initiates downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways. These pathways are essential for cell survival, proliferation, and migration. This compound competitively blocks the binding of CXCL12 to CXCR4, thus preventing the activation of these G-protein dependent pathways.[1][3]

β-Arrestin Recruitment

In addition to G-protein signaling, CXCL12 binding also promotes the recruitment of β-arrestin to CXCR4. This process is involved in receptor desensitization, internalization, and the initiation of G-protein independent signaling. This compound and its derivatives have been shown to inhibit CXCL12-induced β-arrestin recruitment to CXCR4.

References

- 1. An optimized derivative of an endogenous CXCR4 antagonist prevents atopic dermatitis and airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a novel endogenous antagonist of CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Computational modeling and experimental validation of the this compound/CXCR4 complex allows rational design of small peptide antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Endogenous CXCR4 Antagonist EPI-X4: A Technical Guide to its Role in Inhibiting Cancer Metastasis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metastasis remains the primary driver of mortality in cancer patients, underscoring the urgent need for novel therapeutic strategies that can effectively inhibit the spread of cancer cells. The chemokine receptor CXCR4, and its cognate ligand CXCL12, have emerged as a critical signaling axis in tumor progression and metastasis. This technical guide provides an in-depth exploration of EPI-X4, an endogenous peptide antagonist of CXCR4, and its derivatives, as promising agents in the fight against cancer metastasis. We will delve into the molecular mechanisms of the CXCR4/CXCL12 axis in promoting cancer cell migration and invasion, detail the inhibitory action of this compound, and provide comprehensive experimental protocols and quantitative data from key studies. This document is intended to serve as a valuable resource for researchers and drug development professionals working to translate the potential of CXCR4 inhibition into clinical reality.

Introduction: The CXCR4/CXCL12 Axis in Cancer Metastasis

The dissemination of cancer cells from a primary tumor to distant organs is a complex, multi-step process known as the metastatic cascade. A key player in this process is the C-X-C chemokine receptor type 4 (CXCR4), a G-protein coupled receptor (GPCR) that is overexpressed in a wide variety of cancers, including breast, prostate, lung, and pancreatic cancer.[1][2] The sole ligand for CXCR4 is the chemokine CXCL12 (also known as Stromal Cell-Derived Factor-1 or SDF-1), which is highly expressed in organs that are common sites of metastasis, such as the bone marrow, lungs, liver, and lymph nodes.[3]

The interaction between CXCR4-expressing cancer cells and the CXCL12 gradient creates a chemotactic pathway that guides these cells from the primary tumor into the bloodstream, and subsequently to distant metastatic sites.[3][4] Upon binding of CXCL12 to CXCR4, a cascade of intracellular signaling pathways is initiated, promoting cell survival, proliferation, and, most critically for metastasis, cell migration and invasion.[1][5] Given its central role in metastasis, the CXCR4/CXCL12 axis represents a prime target for anti-cancer therapies.[4]

This compound: An Endogenous Antagonist of CXCR4

This compound is an endogenous peptide fragment derived from human serum albumin that acts as a specific antagonist and inverse agonist of CXCR4.[6][7] It directly competes with CXCL12 for binding to CXCR4, thereby inhibiting the downstream signaling pathways that drive cancer cell migration and invasion.[8][9] Unlike some synthetic CXCR4 inhibitors, this compound is highly specific for CXCR4 and is not associated with significant toxicity.[7][8]

The discovery of this compound has spurred the development of several optimized synthetic derivatives with improved potency and plasma stability.[6][10] These derivatives have shown significant efficacy in preclinical models of various cancers, inhibiting primary tumor growth and, importantly, metastasis.[7][11]

Mechanism of Action: this compound Inhibition of CXCR4 Signaling

Binding of CXCL12 to CXCR4 activates heterotrimeric G-proteins, primarily of the Gαi family. This initiates a series of downstream signaling cascades crucial for metastasis:

-

PI3K/Akt Pathway: Activation of phosphoinositide 3-kinase (PI3K) and its downstream effector Akt promotes cell survival, proliferation, and migration.

-

MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is also activated, further contributing to cell proliferation and survival.

-

JAK/STAT Pathway: The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway can be activated, leading to the transcription of genes involved in cell survival and proliferation.

This compound and its derivatives physically block the binding of CXCL12 to CXCR4, thereby preventing the activation of these critical downstream signaling pathways. This leads to a reduction in cancer cell motility, invasion, and ultimately, the inhibition of metastasis.[8][9]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies investigating the efficacy of this compound and its derivatives in inhibiting cancer cell migration and tumor growth.

Table 1: In Vitro Inhibition of Cancer Cell Migration by this compound Derivatives

| Compound | Cell Line | Assay Type | IC50 | Reference |

| This compound | Leukemic T-cells | Migration Assay | ~1500-fold less potent than JM#21 | [6] |

| WSC02 | Leukemic T-cells | Migration Assay | ~30-fold less potent than JM#21 | [6] |

| JM#21 | Leukemic T-cells | Migration Assay | Potent inhibition | [6] |

Table 2: In Vivo Inhibition of Tumor Growth by this compound Derivatives

| Cancer Model | Compound | Treatment | Tumor Growth Inhibition | Outcome | Reference |

| Pancreatic Cancer | EPI-X4a, f, k | Not specified | > 50% | Complete remissions | [11] |

| Lymphoma | EPI-X4b, n, p | Not specified | > 70% | Stable disease | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anti-metastatic potential of this compound.

In Vitro Cell Migration Assay (Transwell Assay)

This assay quantifies the chemotactic migration of cancer cells towards a CXCL12 gradient and the inhibitory effect of this compound.

Materials:

-

CXCR4-expressing cancer cell line

-

Transwell inserts (8 µm pore size)

-

24-well plates

-

Recombinant human CXCL12

-

This compound or its derivatives

-

Serum-free cell culture medium

-

Calcein-AM or Crystal Violet stain

-

Fluorescence plate reader or microscope

Protocol:

-

Cell Preparation: Culture CXCR4-expressing cancer cells to 80-90% confluency. The day before the assay, starve the cells in serum-free medium for 18-24 hours. On the day of the assay, detach cells, wash with PBS, and resuspend in serum-free medium at a concentration of 1 x 10^6 cells/mL.

-

Assay Setup:

-

Add 600 µL of serum-free medium containing 100 ng/mL of CXCL12 to the lower wells of a 24-well plate. For the negative control, use serum-free medium without CXCL12.

-

Pre-incubate the cell suspension with various concentrations of this compound (or vehicle control) for 30 minutes at 37°C.

-

Add 100 µL of the cell suspension (1 x 10^5 cells) to the upper chamber of the Transwell inserts.

-

-

Incubation: Incubate the plate for 4-24 hours at 37°C in a 5% CO2 incubator.

-

Quantification:

-

Calcein-AM Staining: Remove non-migrated cells from the top of the insert with a cotton swab. Add Calcein-AM solution to the lower well and incubate. Measure fluorescence using a plate reader.

-

Crystal Violet Staining: Fix the migrated cells on the underside of the membrane with methanol and stain with 0.5% Crystal Violet. Elute the stain and measure absorbance, or count the stained cells under a microscope.

-

References

- 1. CXC chemokine receptor 4 (CXCR4) blockade in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The Role of the CXCL12/CXCR4/CXCR7 Chemokine Axis in Cancer [frontiersin.org]

- 3. stars.library.ucf.edu [stars.library.ucf.edu]

- 4. The CXCL12-CXCR4 Signaling Axis Plays a Key Role in Cancer Metastasis and is a Potential Target for Developing Novel Therapeutics against Metastatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Signaling Duo CXCL12 and CXCR4: Chemokine Fuel for Breast Cancer Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Computational modeling and experimental validation of the this compound/CXCR4 complex allows rational design of small peptide antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound, a novel endogenous antagonist of CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting of CXCR4 by the Naturally Occurring CXCR4 Antagonist this compound in Waldenström’s Macroglobulinemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound, a CXCR4 antagonist inhibits tumor growth in pancreatic cancer and lymphoma models - PubMed [pubmed.ncbi.nlm.nih.gov]

The Physiological Role of EPI-X4: An Endogenous Regulator of the CXCR4/CXCL12 Axis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

EPI-X4, an endogenous peptide inhibitor of the C-X-C chemokine receptor 4 (CXCR4), has emerged as a critical modulator of the CXCR4/CXCL12 signaling pathway. This technical guide provides a comprehensive overview of the physiological role of this compound, detailing its discovery, mechanism of action, and involvement in a spectrum of physiological and pathological processes, including inflammation, cancer progression, HIV-1 infection, and stem cell mobilization. This document summarizes key quantitative data, provides detailed experimental protocols for its study, and visualizes associated signaling pathways and workflows to facilitate further research and therapeutic development.

Introduction

The CXCR4 receptor and its unique ligand, CXCL12 (also known as Stromal Cell-Derived Factor-1 or SDF-1), form a critical signaling axis implicated in a wide array of biological functions. Dysregulation of this axis is a hallmark of numerous diseases, making it a prime target for therapeutic intervention. This compound, a 16-amino acid peptide fragment derived from human serum albumin, was identified as a naturally occurring antagonist of CXCR4.[1][2] Its discovery has opened new avenues for understanding the endogenous regulation of the CXCR4/CXCL12 pathway and for the development of novel therapeutics.

This compound is generated from the abundant precursor protein, human serum albumin, through proteolytic cleavage by aspartic proteases such as Cathepsin D and E, particularly under acidic conditions often found in inflammatory microenvironments and tumors.[1][3] This localized production suggests a role for this compound in the fine-tuning of CXCR4-mediated responses at sites of disease.

Mechanism of Action

This compound exerts its effects by directly binding to the CXCR4 receptor. Specifically, it interacts with the second extracellular loop of CXCR4, thereby sterically hindering the binding of the natural ligand CXCL12.[4][5] Beyond simple antagonism, this compound also functions as an inverse agonist, capable of reducing the basal signaling activity of the CXCR4 receptor even in the absence of CXCL12.[6][7] This dual-action mechanism provides a robust inhibition of both ligand-induced and constitutive CXCR4 signaling.

The binding of this compound to CXCR4 is highly specific, with no significant off-target effects on other chemokine receptors reported.[7] Upon binding, this compound effectively blocks downstream signaling cascades, including the inhibition of CXCL12-mediated receptor internalization and the suppression of pathways involved in cell migration, proliferation, and survival.[1][3]

Physiological and Pathological Roles

The inhibitory actions of this compound on the CXCR4/CXCL12 axis translate into significant physiological and pathological consequences across various systems.

Inflammation

The CXCR4/CXCL12 axis is a key regulator of immune cell trafficking. By antagonizing CXCR4, this compound can modulate inflammatory responses. In vivo studies have demonstrated that this compound and its derivatives can suppress the recruitment of inflammatory immune cells into tissues. For instance, in a mouse model of asthma, this compound inhibited the infiltration of inflammatory cells into the lungs.[1] Furthermore, an optimized derivative of this compound, JM#21, has been shown to prevent skin inflammation in a mouse model of atopic dermatitis.[8]

Oncology

CXCR4 is overexpressed in numerous cancers and plays a crucial role in tumor growth, invasion, and metastasis.[3] this compound has demonstrated anti-cancer potential by inhibiting the migration and invasion of cancer cells towards CXCL12 gradients.[1] In vivo studies have shown significant tumor growth inhibition in animal models of pancreatic cancer and lymphoma.[9][10] For example, certain this compound derivatives led to a greater than 50% inhibition of mean tumor growth in a pancreatic cancer model, with some instances of complete remission.[9] In a lymphoma model, other derivatives inhibited mean tumor growth by over 70%.[9]

HIV-1 Infection

CXCR4 serves as a major co-receptor for the entry of X4-tropic strains of the Human Immunodeficiency Virus-1 (HIV-1) into host cells.[3] By blocking the gp120 binding site on CXCR4, this compound effectively inhibits the entry of these viral strains.[1] The discovery of this compound was, in fact, the result of screening for inhibitors of CXCR4-tropic HIV-1.[2]

Stem Cell Mobilization

The CXCR4/CXCL12 axis is vital for retaining hematopoietic stem and progenitor cells (HSPCs) within the bone marrow. Antagonizing this interaction leads to the mobilization of these cells into the peripheral blood. This compound has been shown to mobilize HSPCs in mice, suggesting its potential therapeutic use in stem cell transplantation.[1][5]

Quantitative Data

The following tables summarize key quantitative data related to the activity of this compound and its more potent derivatives, WSC02 and JM#21.

Table 1: In Vitro Activity of this compound and Derivatives

| Compound | IC50 (CXCR4 Binding - Antibody Competition) | IC50 (CXCL12-induced Migration) | IC50 (Anti-HIV-1 Activity) |

| This compound | ~16 µg/mL | 681.6 µmol/L[9] | 8.6 µM[11] |

| WSC02 | ~30-fold more potent than this compound | 15.8 µmol/L[9] | Not widely reported |

| JM#21 | ~100-300-fold more potent than this compound | 0.48 µmol/L[9] | More efficient than AMD3100[8] |

| AMD3100 (Plerixafor) | Not directly comparable | 0.06 µmol/L[9] | Potent inhibitor |

Table 2: Pharmacokinetic Properties

| Compound | Plasma Half-life |

| This compound | ~17 minutes[1] |

| WSC02 | ~9 minutes[12] |

| JM#21 | ~6-7 minutes[6][12] |

Table 3: In Vivo Efficacy in Cancer Models

| Cancer Model | This compound Derivative(s) | Outcome |

| Pancreatic Cancer | EPI-X4a, f, k | >50% inhibition of mean tumor growth; complete remissions observed[9] |

| Lymphoma | EPI-X4b, n, p | >70% inhibition of mean tumor growth; stable disease observed[9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the physiological role of this compound.

In Vitro Generation of this compound from Human Serum Albumin

This protocol describes the enzymatic generation of this compound from its precursor, human serum albumin (HSA).

-

Reagents and Materials:

-

Human Serum Albumin (HSA) solution (e.g., 4 mg/mL)

-

0.2 M Citrate Buffer, pH 4.0

-

Cathepsin D (Sigma-Aldrich, C8696)

-

Cathepsin E (R&D Systems, 1294-AS-010)

-

Incubator at 37°C

-

Microcentrifuge tubes

-

-

Procedure:

-

Prepare a reaction mixture by diluting HSA to a final concentration of 4 mg/mL in 0.2 M citrate buffer (pH 4.0).

-

To initiate the cleavage, add Cathepsin D and Cathepsin E to the HSA solution to a final concentration of 10 µg/mL each.

-

For a negative control, prepare a similar reaction mixture without the addition of Cathepsins.

-

Incubate the reaction mixtures at 37°C for 4 hours.

-

To stop the reaction, place the tubes on ice.

-

The generated this compound can be quantified using a specific ELISA or other analytical methods.[9]

-

CXCR4 Binding Assay (Antibody Competition via Flow Cytometry)

This protocol details a method to assess the binding of this compound to CXCR4 on the cell surface by measuring its ability to compete with a fluorescently labeled anti-CXCR4 antibody.

-

Reagents and Materials:

-

CXCR4-expressing cells (e.g., Jurkat T cells or transfected HEK293T cells)

-

Phosphate-Buffered Saline (PBS) with 1% Fetal Bovine Serum (FBS)

-

This compound or its derivatives at various concentrations

-

APC-conjugated anti-human CXCR4 antibody (clone 12G5, BD Biosciences)

-

96-well V-bottom plates

-

Flow cytometer

-

-

Procedure:

-

Harvest and wash the CXCR4-expressing cells and resuspend them in cold PBS with 1% FBS.

-

Seed 50,000 cells per well into a 96-well V-bottom plate.

-

Pre-cool the plate at 4°C.

-

Prepare serial dilutions of this compound or its derivatives in cold PBS.

-

Add 15 µL of the diluted peptide to the respective wells.

-

Immediately add 15 µL of the APC-conjugated anti-CXCR4 antibody (at a concentration near its EC50) to all wells.

-

Incubate the plate at 4°C for 2 hours in the dark.

-

Wash the cells twice with cold PBS containing 1% FBS to remove unbound antibody.

-

Resuspend the cells in an appropriate buffer for flow cytometry.

-

Analyze the mean fluorescence intensity (MFI) of the cell population using a flow cytometer. The reduction in MFI in the presence of this compound indicates competitive binding.

-

Calculate the IC50 value by performing a non-linear regression analysis of the dose-response curve.

-

CXCL12-Induced Cell Migration Assay (Transwell Assay)

This protocol measures the ability of this compound to inhibit the migration of CXCR4-expressing cells towards a CXCL12 gradient.

-

Reagents and Materials:

-

CXCR4-expressing cells (e.g., SupT1 T cells)

-

Serum-free cell culture medium

-

Recombinant human CXCL12

-

This compound or its derivatives

-

Transwell inserts (e.g., 8.0 µm pore size) for 24-well plates

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

-

Procedure:

-

Culture CXCR4-expressing cells to the appropriate density and then resuspend them in serum-free medium.

-

In the lower chamber of the 24-well plate, add 600 µL of serum-free medium containing 100 ng/mL of CXCL12. For the negative control, add medium without CXCL12.

-

In separate tubes, pre-incubate the cells with various concentrations of this compound or its derivatives for 30-60 minutes at 37°C.

-

Add 100 µL of the cell suspension (containing approximately 1 x 10^5 cells) to the upper chamber of the Transwell inserts.

-

Place the inserts into the wells of the 24-well plate.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 4-24 hours (optimize for cell type).

-

After incubation, quantify the number of cells that have migrated to the lower chamber using a cell viability reagent according to the manufacturer's instructions.

-

Calculate the percentage of migration inhibition relative to the control (CXCL12 alone).

-

Cytotoxicity Assay (MTT Assay)

This protocol assesses the potential cytotoxic effects of this compound.

-

Reagents and Materials:

-

Target cells in culture

-

This compound or its derivatives

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well flat-bottom plates

-

Plate reader

-

-

Procedure:

-

Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or its derivatives and incubate for the desired period (e.g., 24-72 hours).

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Cell viability is proportional to the absorbance and can be expressed as a percentage of the untreated control.

-

ERK Phosphorylation Assay (Flow Cytometry)

This protocol measures the effect of this compound on CXCL12-induced phosphorylation of Extracellular signal-Regulated Kinase (ERK).

-

Reagents and Materials:

-

CXCR4-expressing cells

-

Serum-free medium

-

Recombinant human CXCL12

-

This compound or its derivatives

-

Fixation buffer (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., ice-cold methanol)

-

Alexa Fluor 647-conjugated anti-phospho-ERK1/2 antibody

-

Flow cytometer

-

-

Procedure:

-

Serum-starve the cells for several hours to reduce basal ERK phosphorylation.

-

Pre-incubate the cells with this compound or its derivatives for 30-60 minutes.

-

Stimulate the cells with an optimal concentration of CXCL12 for a short period (e.g., 5-15 minutes) at 37°C.

-

Immediately fix the cells by adding fixation buffer.

-

Permeabilize the cells by adding ice-cold methanol and incubating on ice.

-

Wash the cells and stain with the fluorescently labeled anti-phospho-ERK1/2 antibody.

-

Analyze the level of ERK phosphorylation by measuring the fluorescence intensity of the cell population using a flow cytometer.

-

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to this compound.

Caption: this compound antagonizes CXCR4 signaling.

Caption: Workflow for a Transwell cell migration assay.

Conclusion

This compound represents a key endogenous regulator of the critical CXCR4/CXCL12 signaling axis. Its multifaceted role in inflammation, oncology, HIV pathogenesis, and stem cell biology underscores its importance as a subject of ongoing research and a promising candidate for therapeutic development. The data and protocols presented in this guide are intended to provide a solid foundation for scientists and researchers to further investigate the physiological functions of this compound and to explore its potential as a novel therapeutic agent. The development of optimized this compound derivatives with improved pharmacokinetic properties holds significant promise for the treatment of a wide range of diseases characterized by dysregulated CXCR4 signaling.

References

- 1. researchgate.net [researchgate.net]

- 2. pubcompare.ai [pubcompare.ai]

- 3. This compound, a novel endogenous antagonist of CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mobilization of hematopoietic stem and progenitor cells using inhibitors of CXCR4 and VLA-4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Elucidating a Key Component of Cancer Metastasis: CXCL12 (SDF-1α) Binding to CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of a Tumour Growth Inhibition Model to Elucidate the Effects of Ritonavir on Intratumoural Metabolism and Anti-tumour Effect of Docetaxel in a Mouse Model for Hereditary Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound, a CXCR4 antagonist inhibits tumor growth in pancreatic cancer and lymphoma models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound, a CXCR4 antagonist inhibits tumor growth in pancreatic cancer and lymphoma models [ouci.dntb.gov.ua]

- 11. agilent.com [agilent.com]

- 12. Pharmacological evidence for complex and multiple site interaction of CXCR4 with SDF-1alpha: implications for development of selective CXCR4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architecture of EPI-X4 and its Molecular Embrace with CXCR4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the endogenous peptide inhibitor EPI-X4, detailing its structure, its binding mechanism to the C-X-C chemokine receptor type 4 (CXCR4), and the consequent modulation of downstream signaling pathways. This document synthesizes critical data, outlines experimental methodologies, and visualizes complex interactions to serve as a comprehensive resource for researchers in the fields of pharmacology, immunology, and drug development.

Introduction to this compound: An Endogenous Regulator of CXCR4

This compound (Endogenous Peptide Inhibitor of CXCR4) is a 16-amino acid peptide fragment derived from human serum albumin. It has been identified as a specific and endogenous antagonist and inverse agonist of CXCR4, a G-protein coupled receptor (GPCR) pivotal in a multitude of physiological and pathological processes, including immune responses, hematopoiesis, and cancer metastasis. The discovery of this compound has unveiled a natural mechanism for the regulation of the CXCL12/CXCR4 signaling axis and has presented a promising scaffold for the development of novel therapeutics targeting CXCR4-related diseases.

The Structural Landscape of this compound

The primary structure of this compound corresponds to residues 408–423 of human serum albumin, with the sequence H-Leu-Val-Arg-Tyr-Thr-Lys-Lys-Val-Pro-Gln-Val-Ser-Thr-Pro-Thr-Leu-OH. Nuclear Magnetic Resonance (NMR) studies have revealed that this compound adopts an unusual lasso-like structure in solution. This conformation is crucial for its interaction with CXCR4.

The N-terminal residues of this compound are paramount for its binding and inhibitory activity. Specifically, the first seven amino acids are deeply engaged in the binding pocket of the receptor.

Binding Interaction with CXCR4: A Tale of Two Pockets

This compound interacts with CXCR4 in a manner distinct from its natural ligand, CXCL12. It primarily binds to the minor binding pocket of the receptor, a site also recognized by the viral chemokine antagonist vMIP-II. This interaction sterically hinders the binding of CXCL12 and the 12G5 monoclonal antibody to the second extracellular loop (ECL2) of CXCR4, thereby antagonizing its function.

Molecular docking and mutagenesis studies have elucidated key interactions at the atomic level. The positively charged N-terminus of this compound, particularly the initial leucine residue (L1), forms a critical salt bridge with aspartate 97 (D97) in the CXCR4 binding pocket. The hydrophobic sidechain of L1 is buried within a hydrophobic cavity formed by residues F93, W94, W102, V112, and Y116 of CXCR4.

Quantitative Analysis of this compound and Derivative Performance

The therapeutic potential of this compound has been enhanced through the development of optimized derivatives with improved binding affinity and plasma stability. The following tables summarize key quantitative data for this compound and its notable derivatives, WSC02 and JM#21.

| Compound | Description | IC50 (nM) vs. CXCR4 |

| This compound | Endogenous 16-mer peptide (LVRYTKKVPQVSTPTL) | 4544 ± 1355 (Ghost-CXCR4 cells), 1779 ± 338 (Jurkat cells), 3240 (SupT1 cells), 8600 (HIV-1 inhibition) |

| WSC02 | 12-mer derivative of this compound with four amino acid substitutions (L1I, Y4W, T5S, Q10C) and C-terminal truncation. | 424 (SupT1 cells) |

| JM#21 | 12-mer derivative of WSC02 with three additional amino acid substitutions (V2L, K6R, V9L). Also referred to as this compound JM#21. | 183 (Ghost-CXCR4 cells), 136 (Jurkat cells), 223 (SupT1 cells), 7 ± 1 (HIV-1 inhibition) |

| AMD3100 | Small molecule CXCR4 antagonist (Plerixafor). | 1186 ± 307 (Ghost-CXCR4 cells), 489 ± 88 (Jurkat cells), 687 (SupT1 cells) |

Table 1: Comparative CXCR4 Binding Affinities (IC50)

| Compound | Plasma Half-life | Degradation Pathway |

| This compound | ~17 minutes | Primarily N-terminal degradation by exopeptidases. |

| WSC02 | 5.2 minutes (LC-MS/MS), 9 minutes (functional assay) | Exclusive N-terminal degradation. |

| JM#21 | 4.0 minutes (LC-MS/MS), 6 minutes (functional assay) | Exclusive N-terminal degradation. |

| Modified JM#21 Derivatives (with N-terminal d-amino acids) | > 8 hours | Stabilized against N-terminal degradation. |

Table 2: Plasma Stability of this compound and Derivatives

CXCR4 Signaling Pathways and this compound's Mechanism of Action

CXCR4 activation by its cognate ligand CXCL12 initiates a cascade of intracellular signaling events that can be broadly categorized into G-protein dependent and G-protein independent pathways. This compound functions as a competitive antagonist, blocking these signaling cascades.

G-Protein Dependent Signaling

Upon CXCL12 binding, CXCR4 couples primarily to the Gαi family of heterotrimeric G-proteins. This leads to the dissociation of the Gαi and Gβγ subunits, which in turn modulate the activity of several downstream effectors:

-

Inhibition of Adenylyl Cyclase: Gαi inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.

-

Activation of PI3K/Akt Pathway: The Gβγ subunit activates phosphoinositide 3-kinase (PI3K), which phosphorylates Akt, promoting cell survival and proliferation.

-

Activation of PLC/IP3/Ca2+ Pathway: Gβγ also activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

-

Activation of MAPK/ERK Pathway: The signaling cascade also leads to the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically extracellular signal-regulated kinase (ERK), which is crucial for cell proliferation and migration.

This compound, by blocking CXCL12 binding, prevents the initiation of these G-protein mediated signaling events. Furthermore, this compound exhibits inverse agonist activity, meaning it can reduce the basal or constitutive signaling of CXCR4 even in the absence of CXCL12.

G-Protein Independent Signaling

CXCR4 can also signal independently of G-proteins, primarily through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. This is often associated with receptor dimerization. Upon CXCL12 binding, JAK kinases (JAK2 and JAK3) are recruited to the receptor and become activated, leading to the phosphorylation and activation of STAT proteins. Activated STATs then translocate to the nucleus to regulate gene transcription.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of this compound and its interaction with CXCR4.

Determination of this compound Structure by NMR Spectroscopy

Objective: To determine the three-dimensional structure of this compound in solution.

Methodology:

-

Sample Preparation: this compound peptide is synthesized and purified. The peptide is dissolved in a suitable buffer, typically 90% H2O/10% D2O, to a concentration of >0.5 mM.

-

NMR Data Acquisition: A series of one-dimensional (1D) and two-dimensional (2D) NMR experiments are performed. Standard 2D experiments include:

-

COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same amino acid residue.

-

TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a particular amino acid spin system.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (<5 Å), providing distance restraints for structure calculation.

-

-

Resonance Assignment: The signals in the NMR spectra are assigned to specific protons in the this compound sequence using a sequential assignment strategy.

-

Structure Calculation: The distance restraints obtained from NOESY data, along with dihedral angle restraints derived from coupling constants, are used as input for structure calculation programs (e.g., Xplor-NIH, CYANA). A simulated annealing protocol is typically employed to generate a family of structures consistent with the experimental data.

-

Structure Validation: The quality of the calculated structures is assessed using various validation tools to check for stereochemical soundness and agreement with the experimental data.

CXCR4 Binding Assessment by Antibody Competition Assay

Objective: To determine the binding affinity (IC50) of this compound and its derivatives to CXCR4 on living cells.

Methodology:

-

Cell Culture: CXCR4-expressing cells (e.g., SupT1, Jurkat, or Ghost-CXCR4 cells) are cultured to an appropriate density.

-

Assay Preparation: Cells are harvested, washed, and resuspended in a suitable buffer (e.g., PBS with 1% FCS). 50,000 cells are seeded per well in a 96-well plate and pre-cooled to 4°C.

-

Competition Reaction:

-

Serial dilutions of the test peptide (this compound or its derivatives) are prepared in cold PBS.

-

The peptide dilutions are added to the cells.

-

Immediately after, a constant concentration (near the EC50) of a fluorescently labeled anti-CXCR4 antibody (clone 12G5, which binds to ECL2) is added to each well.

-

-

Incubation: The plate is incubated for 2 hours at 4°C to allow for competitive binding to reach equilibrium.

-

Data Acquisition: Unbound antibody is removed by washing. The mean fluorescence intensity (MFI) of the cells in each well is measured by flow cytometry.

-

Data Analysis: The MFI values are normalized to a control (cells with antibody but no competing peptide). The IC50 value, the concentration of peptide that inhibits 50% of the antibody binding, is calculated using non-linear regression analysis (e.g., in GraphPad Prism).

Cell Migration (Chemotaxis) Assay

Objective: To assess the ability of this compound and its derivatives to inhibit CXCL12-induced cell migration.

Methodology:

-

Cell Preparation: CXCR4-expressing cells (e.g., Jurkat T cells or primary CD4+ cells) are cultured and then resuspended in serum-free medium at a concentration of 1 x 10^6 cells/mL.

-

Antagonist Pre-incubation (for test groups): Cells are pre-incubated with various concentrations of the CXCR4 antagonist (this compound or derivatives) for 30-60 minutes at 37°C.

-

Assay Setup (Transwell System):

-

A chemoattractant solution containing CXCL12 (e.g., 100 ng/mL) in serum-free medium is added to the lower chamber of a Transwell plate. A negative control well contains medium without CXCL12.

-

The Transwell insert (with a porous membrane, e.g., 8.0 µm pores) is placed into each well.

-

The cell suspension (with or without the antagonist) is added to the upper chamber of the insert.

-

-

Incubation: The plate is incubated at 37°C in a 5% CO2 incubator for a period sufficient for cell migration (typically 4-24 hours).

-

Quantification of Migrated Cells:

-

The inserts are removed. Non-migrated cells on the upper surface of the membrane are gently wiped away.

-

Cells that have migrated to the lower surface of the membrane are fixed and stained (e.g., with crystal violet).

-

The number of migrated cells is counted in several random fields of view under a microscope. Alternatively, migrated cells in the lower chamber can be quantified using a viability assay (e.g., MTT) or by flow cytometry.

-

-

Data Analysis: The number of migrated cells in the presence of the antagonist is compared to the positive control (cells migrated towards CXCL12 without antagonist) to determine the inhibitory effect.

Conclusion